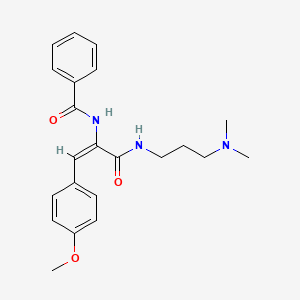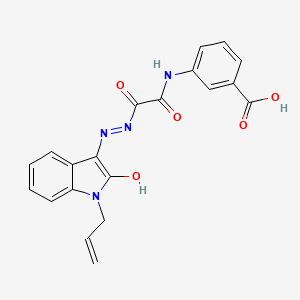![molecular formula C20H16N4OS B12002037 1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)
1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) and are widely used in various fields due to their versatile chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol typically involves the condensation reaction between an aldehyde or ketone and an amine. The reaction is facilitated by the presence of a catalyst and is usually carried out under mild conditions . For instance, the compound can be synthesized by reacting 3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazole with 2-hydroxy-1-naphthaldehyde in the presence of an acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group (C=N) is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-((3-mercapto-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: Similar structure but different substituents, leading to variations in chemical and biological properties.
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with distinct pharmacological activities.
Uniqueness
1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol stands out due to its unique combination of a triazole ring and a naphthol moiety, which imparts specific chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C20H16N4OS |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H16N4OS/c1-13-6-8-15(9-7-13)19-22-23-20(26)24(19)21-12-17-16-5-3-2-4-14(16)10-11-18(17)25/h2-12,25H,1H3,(H,23,26)/b21-12+ |
Clave InChI |
JRQYJPYPGWICEA-CIAFOILYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B12001955.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B12001961.png)
![4-Phenyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2h,4h)-dione](/img/structure/B12001966.png)
![3,4-dichloro-N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12001972.png)



![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)


![2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12002022.png)



